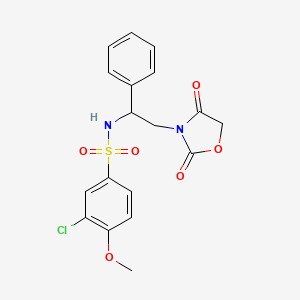

3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O6S/c1-26-16-8-7-13(9-14(16)19)28(24,25)20-15(12-5-3-2-4-6-12)10-21-17(22)11-27-18(21)23/h2-9,15,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQIJXOSTHYTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18ClN3O5S

- Molecular Weight : 397.85 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in disease processes. Notably, it has been investigated for its potential role as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegenerative disorders.

Inhibition of GSK-3β

Research indicates that compounds similar to this compound exhibit significant inhibition of GSK-3β. For instance, related compounds showed IC50 values in the micromolar range, demonstrating effective inhibition in cellular models .

Biological Activity Data

Case Study 1: GSK-3β Inhibition

In a study focused on the inhibition of GSK-3β, a related compound demonstrated significant effects on neuroblastoma N2a cells. Treatment with this compound led to increased levels of phosphorylated GSK-3β at Ser9, indicating successful inhibition and potential therapeutic effects against neurodegenerative diseases .

Case Study 2: Antimicrobial Properties

Another investigation revealed that derivatives of this compound exhibited strong antibacterial properties against both susceptible and drug-resistant strains of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism was linked to depolarization of the bacterial cytoplasmic membrane, suggesting a novel approach for combating antibiotic resistance .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

These findings suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings .

Anticancer Potential

Recent studies have identified sulfonamide derivatives, including compounds similar to 3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide, as having anticancer properties. For instance, a series of sulfonamides were evaluated for their cytotoxicity against human tumor cell lines, showing promising results in inhibiting cancer cell proliferation at low micromolar concentrations .

Case Study: Antitumor Activity

In a study evaluating various sulfonamide derivatives against the NCI-60 cell line panel, certain compounds exhibited remarkable activity against multiple cancer types, including lung and breast cancers. The most active compounds showed GI50 values in the range of 1.9–3.0 μM, indicating their potential as lead compounds for further development .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may influence the synthesis of critical biomolecules by acting as an enzyme inhibitor. This mechanism could have implications for treating metabolic disorders and other diseases .

Neurological Applications

There is emerging interest in the potential of this compound to modulate receptors associated with neurological functions. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The modulation of neurotransmitter receptors may enhance cognitive function and provide therapeutic benefits .

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps:

- Formation of the oxazolidinone ring via reaction of an amino acid derivative with a carbonyl compound.

- Introduction of the sulfonamide moiety through nucleophilic substitution reactions.

This synthetic route highlights the compound's complexity and potential for modification to enhance its biological activity .

Comparison with Similar Compounds

A. Sulfonamide vs. Benzamide Derivatives

- JNJ-63533054 (): A benzamide analog with a 3-chloro substituent and phenylethylamine chain. It acts as a GPR139 agonist (low nM affinity). However, its simplified structure may improve metabolic stability .

- 4-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-1-yl]Benzenesulfonamide (): Shares the sulfonamide group but replaces the oxazolidinone with a pyrazole ring. Pyrazole-containing sulfonamides often exhibit anti-inflammatory activity, suggesting the oxazolidinone in the target compound may confer unique selectivity or pharmacokinetic properties .

B. Heterocyclic Modifications

- Thiazolidinone Derivatives (): Compounds like 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide replace oxazolidinone with thiazolidinone.

- Pyrazolo[3,4-d]Pyrimidin-Based Sulfonamides (): These derivatives incorporate fused heterocycles (e.g., chromen, pyrimidin) with fluorine substituents. Fluorine’s electronegativity may enhance membrane permeability, whereas the target’s methoxy group could improve solubility .

Key Observations :

- The oxazolidinone ring in the target compound may improve conformational stability compared to flexible succinate esters () .

- The 4-methoxy group likely enhances aqueous solubility relative to halogenated analogs (e.g., ’s fluoro substituents) but may reduce lipophilicity .

- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger hydrogen-bonding interactions, which could enhance receptor binding but increase metabolic susceptibility .

Q & A

Basic: What experimental conditions are critical for synthesizing 3-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methoxybenzenesulfonamide?

Methodological Answer:

The synthesis requires multi-step protocols with strict control of reaction parameters:

- Temperature : Maintain 0–5°C during sulfonamide coupling to prevent side reactions (e.g., hydrolysis of the oxazolidinone ring) .

- Inert Atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., sulfonyl chlorides) from moisture .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures ≥95% purity .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

Combine orthogonal methods:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at C4, oxazolidinone ring protons at δ 4.2–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .

- HPLC-PDA : Assess purity (>98%) and detect trace impurities using C18 columns (gradient: acetonitrile/water + 0.1% TFA) .

Basic: How to design assays for evaluating biological activity against enzyme targets?

Methodological Answer:

- In Vitro Enzymatic Assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. Monitor inhibition via IC₅₀ values (dose-response curves, 0.1–100 µM) .

- Cellular Assays : Test cytotoxicity (MTT assay) and target engagement (western blot for phosphorylated proteins) in relevant cell lines .

- Docking Studies : Perform molecular modeling (AutoDock Vina) to predict binding modes to active sites .

Advanced: How to resolve contradictions in kinetic data for sulfonamide-enzyme interactions?

Methodological Answer:

- Cross-Validation : Compare isothermal titration calorimetry (ITC) with surface plasmon resonance (SPR) to confirm binding constants (Kd) .

- Error Analysis : Use Bayesian statistics to quantify uncertainty in IC₅₀ measurements from triplicate assays .

- Solvent Effects : Test interactions in buffers with varying ionic strengths/pH to identify artifactual inhibition .

Advanced: What strategies optimize structure-activity relationships (SAR) for oxazolidinone derivatives?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with halogens (F, Br) at C3 or methoxy replacements (e.g., ethoxy, hydroxy) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (oxazolidinone carbonyl) and hydrophobic groups (phenyl ring) .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to correlate lipophilicity (clogP) with half-life .

Advanced: How to characterize degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), and UV light (ICH Q1B).

- LC-MS/MS : Identify major degradation products (e.g., hydrolyzed oxazolidinone or demethylated sulfonamide) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Advanced: How to validate crystallographic data for polymorph screening?

Methodological Answer:

- X-Ray Diffraction : Solve single-crystal structures (Mo-Kα radiation) to confirm conformation of the sulfonamide linkage and oxazolidinone ring .

- Powder XRD : Compare experimental patterns with Mercury-calculated diffractograms to detect polymorphs .

Advanced: What computational methods predict metabolic pathways?

Methodological Answer:

- In Silico Tools : Use GLORY (for Phase I metabolism) and GLORYx (for Phase II) to identify likely sites of oxidation (e.g., phenyl ring) or glucuronidation .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorometric kits (e.g., BD Gentest) .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Process Optimization : Replace column chromatography with antisolvent crystallization (e.g., water addition to DMF solution) .

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve reproducibility .

Advanced: How to correlate spectroscopic data with electronic properties?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to compute NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data .

- UV-Vis Spectroscopy : Analyze λmax shifts in solvents of varying polarity to quantify charge-transfer transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.